3-Hydrazino-6-(4-methylbenzyl)pyridazine
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Overview
Description
3-Hydrazino-6-(4-methylbenzyl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a hydrazino group and a 4-methylbenzyl group
Mechanism of Action
Target of Action
Pyridazine derivatives, which include 3-hydrazino-6-(4-methylbenzyl)pyridazine, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It is known that pyridazine derivatives interact with their targets to exert various physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to influence a variety of biochemical pathways, leading to a wide range of pharmacological activities .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of biological properties .
Preparation Methods
The synthesis of 3-Hydrazino-6-(4-methylbenzyl)pyridazine typically involves the reaction of 6-(4-methylbenzyl)pyridazine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
3-Hydrazino-6-(4-methylbenzyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Comparison with Similar Compounds
3-Hydrazino-6-(4-methylbenzyl)pyridazine can be compared with other pyridazine derivatives, such as:
3-Hydrazino-6-(4-methoxybenzyl)pyridazine: Similar structure but with a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
3-Hydrazino-6-(4-chlorobenzyl)pyridazine:
3-Hydrazino-6-(4-nitrobenzyl)pyridazine: The presence of a nitro group can significantly alter its electronic properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
[6-[(4-methylphenyl)methyl]pyridazin-3-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-9-2-4-10(5-3-9)8-11-6-7-12(14-13)16-15-11/h2-7H,8,13H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVZDRKXMVXOCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(C=C2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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